molecular formula C19H21N7O B5875632 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylimidodicarbonimidic diamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylimidodicarbonimidic diamide

Cat. No.: B5875632
M. Wt: 363.4 g/mol
InChI Key: SGPQNPMPUAFFRT-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylimidodicarbonimidic diamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolones, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including pyrazolone, phenyl, and imidodicarbonimidic diamide, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction is carried out under controlled conditions, often requiring equimolar ratios of the reactants and specific temperature and pH settings to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors designed to handle high volumes of reactants. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and yield. Quality control measures, including spectroscopic analysis and chromatography, are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

  • 4-Aminoantipyrine: A closely related compound with similar structural features.

  • Benzoylisothiocyanate: Another compound used in the synthesis of the target molecule.

  • Pyrazolone derivatives: Other compounds within the same class, sharing the pyrazolone core structure.

Uniqueness: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylimidodicarbonimidic diamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique reactivity and biological properties make it distinct from other similar compounds.

Properties

IUPAC Name

(1E)-1-[amino(anilino)methylidene]-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-13-16(17(27)26(25(13)2)15-11-7-4-8-12-15)23-19(21)24-18(20)22-14-9-5-3-6-10-14/h3-12H,1-2H3,(H5,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPQNPMPUAFFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(N)N=C(N)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(N)/N=C(\N)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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